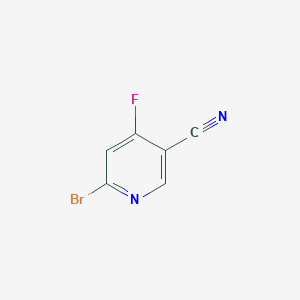![molecular formula C9H12FN3O B11902508 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C9H12FN3O It is a fluorinated pyrimidine derivative, which means it contains a pyrimidine ring substituted with a fluorine atom and a pyrrolidin-2-ylmethoxy group
Preparation Methods
The synthesis of 5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine typically involves several steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorine atom and the pyrrolidin-2-ylmethoxy group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and other advanced techniques to control the reaction parameters more precisely.
Chemical Reactions Analysis
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a pyrimidine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidin-2-ylmethoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine can be compared with other fluorinated pyrimidine derivatives, such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure.
5-fluorouracil: Widely used in cancer treatment, it inhibits thymidylate synthase, an enzyme involved in DNA synthesis.
5-fluoro-2’-deoxyuridine: Another anticancer agent, it is incorporated into DNA and disrupts its function.
The uniqueness of 5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |
InChI Key |
YFOLFRJSPFEQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


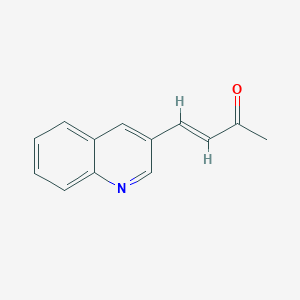

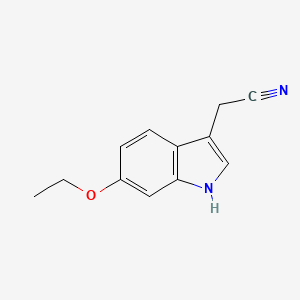

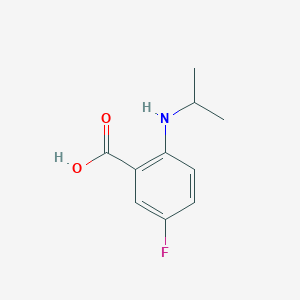
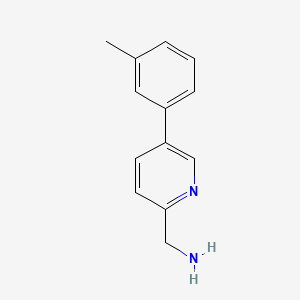

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
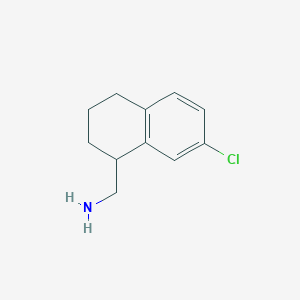
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

